
(2R)-2-Methyl-1,2-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-1,2-butanediol: is an organic compound with the molecular formula C5H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a chiral center at the second carbon atom. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of 2-Methyl-2,3-butanedione: One common method for synthesizing (2R)-2-Methyl-1,2-butanediol involves the reduction of 2-Methyl-2,3-butanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Hydrolysis of 2-Methyl-2,3-butanediol diacetate: Another method involves the hydrolysis of 2-Methyl-2,3-butanediol diacetate in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-Methyl-2,3-butanedione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-2-Methyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Methyl-2,3-butanedione.
Reduction: 2-Methylbutane.
Substitution: 2-Methyl-1,2-dichlorobutane.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-Methyl-1,2-butanediol is used as a chiral building block in the synthesis of various complex organic molecules. It serves as a precursor in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a solvent and reagent in enzymatic reactions and studies involving chiral recognition.
Medicine: The compound is investigated for its potential use in drug formulation and delivery systems due to its biocompatibility and low toxicity.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. It is also employed as a stabilizer in the manufacture of certain types of coatings and adhesives.
Mecanismo De Acción
The mechanism by which (2R)-2-Methyl-1,2-butanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparación Con Compuestos Similares
(2S)-2-Methyl-1,2-butanediol: The enantiomer of (2R)-2-Methyl-1,2-butanediol, differing only in the spatial arrangement of atoms around the chiral center.
1,2-Butanediol: A structural isomer with the same molecular formula but different connectivity of atoms.
2-Methyl-1,3-propanediol: Another diol with a different position of the hydroxyl groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. This chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C5H12O2 |
|---|---|
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
(2R)-2-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
DOPZLYNWNJHAOS-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@](C)(CO)O |
SMILES canónico |
CCC(C)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


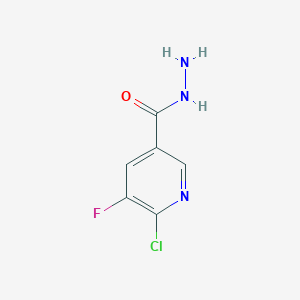
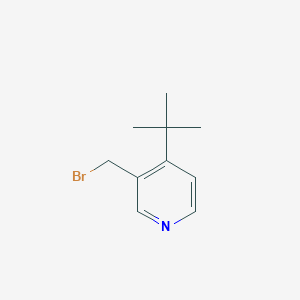
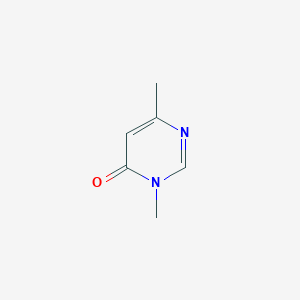
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B15246790.png)

![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
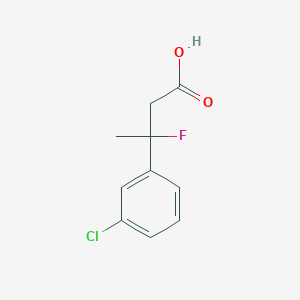

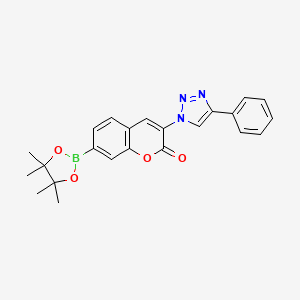

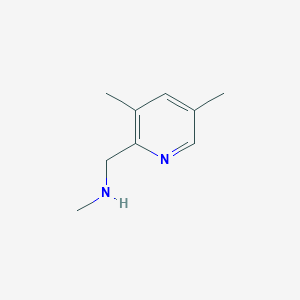
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
